molecular formula C14H21N3O2 B2973162 tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate CAS No. 1204421-42-0

tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B2973162
CAS No.: 1204421-42-0
M. Wt: 263.341
InChI Key: DHBSLPHOGHQLFE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a complex organic compound characterized by its specific structural arrangement and functionality. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in pharmaceutical and chemical research. The unique arrangement of its molecular components makes it a significant subject of study in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step organic synthesis process. The starting materials typically include tert-butyl 3-aminopyrrolidine-1-carboxylate and pyridine-2-carbaldehyde. The synthesis involves several reaction steps including:

  • Condensation Reaction: : The initial step involves the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with pyridine-2-carbaldehyde under specific reaction conditions, often using a suitable solvent like methanol or ethanol and a catalyst such as acetic acid.

  • Purification: : Following the condensation reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in a high purity form.

  • Final Adjustment: : The final step may involve adjustments to the reaction conditions to ensure the correct stereochemistry and functional group protection.

Industrial Production Methods

On an industrial scale, the synthesis of this compound requires large-scale reaction vessels, precise control of reaction parameters, and efficient purification systems. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : It can also be reduced using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions are common, where functional groups on the pyrrolidine ring are substituted with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, acetonitrile.

Major Products Formed from These Reactions

The major products depend on the specific reaction type:

  • Oxidation: : Produces oxidized derivatives with additional functional groups like hydroxyl or carbonyl groups.

  • Reduction: : Results in reduced forms with fewer oxygen atoms.

  • Substitution: : Produces various substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemical research, tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules. Its unique structure serves as a building block for creating compounds with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules, aiding in the development of bioactive compounds.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. It is investigated for its activity against various biological targets, contributing to the development of new medications.

Industry

In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism by which tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-(pyridin-3-ylamino)pyrrolidine-1-carboxylate: : Differing by the position of the pyridine ring.

  • tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate: : Differing in stereochemistry.

  • tert-Butyl (3R)-3-(pyridin-4-ylamino)pyrrolidine-1-carboxylate: : Differing by the position of the pyridine ring.

Highlighting its Uniqueness

Tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the position of the pyridine ring. These features influence its reactivity and interactions, making it distinct from similar compounds and potentially more suitable for certain applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSLPHOGHQLFE-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.